BChE-IN-32

Description

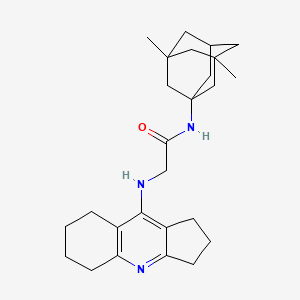

Structure

3D Structure

Properties

Molecular Formula |

C26H37N3O |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

N-(3,5-dimethyl-1-adamantyl)-2-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-ylamino)acetamide |

InChI |

InChI=1S/C26H37N3O/c1-24-10-17-11-25(2,14-24)16-26(12-17,15-24)29-22(30)13-27-23-18-6-3-4-8-20(18)28-21-9-5-7-19(21)23/h17H,3-16H2,1-2H3,(H,27,28)(H,29,30) |

InChI Key |

DAQUSVFVOAKQLR-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)CNC4=C5CCCC5=NC6=C4CCCC6)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of BChE-IN-32: A Search for a Novel Butyrylcholinesterase Inhibitor

Initial investigations into the mechanism of action, quantitative data, and experimental protocols for a compound designated as "BChE-IN-32" have yielded no specific information. Extensive searches of scientific literature and chemical databases did not identify a molecule with this identifier. Therefore, this guide will pivot to a broader, in-depth exploration of butyrylcholinesterase (BChE) inhibitors, providing a foundational understanding of their mechanisms, the experimental approaches used to evaluate them, and their therapeutic potential, particularly in the context of Alzheimer's disease.

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase enzyme that plays a role in hydrolyzing choline-based esters.[1] While its counterpart, acetylcholinesterase (AChE), is the primary enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at neural synapses, BChE also contributes to ACh hydrolysis, albeit at a slower rate.[1] The significance of BChE becomes more pronounced in certain pathological conditions, such as the later stages of Alzheimer's disease.

The Cholinergic Hypothesis and the Role of BChE Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficiency in the neurotransmitter acetylcholine.[2] In a healthy brain, AChE is the predominant enzyme regulating ACh levels. However, in the Alzheimer's brain, AChE activity progressively decreases, while BChE levels can remain stable or even increase.[2][3] This shift elevates the importance of BChE in ACh metabolism, making it a compelling therapeutic target.

By inhibiting BChE, the breakdown of acetylcholine is reduced, leading to an increase in its availability in the synaptic cleft.[1] This enhanced cholinergic transmission is believed to help alleviate some of the cognitive symptoms associated with Alzheimer's disease.[1] Selective inhibition of BChE is considered a potentially advantageous strategy, as it may circumvent some of the cholinergic side effects associated with non-selective cholinesterase inhibitors that also potently inhibit AChE.[2]

General Mechanism of Action of BChE Inhibitors

The fundamental mechanism of BChE inhibitors involves their binding to the active site of the BChE enzyme, thereby preventing it from hydrolyzing its substrates, including acetylcholine. The nature of this binding can vary, leading to different types of inhibition:

-

Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can readily dissociate.

-

Pseudo-irreversible Inhibition (Carbamates): These inhibitors form a covalent carbamoyl-enzyme intermediate that is more stable than the acetylated intermediate formed with acetylcholine, but is still slowly hydrolyzed, allowing for eventual enzyme reactivation.[4]

-

Irreversible Inhibition (Organophosphates): These compounds form a highly stable, covalent bond with the serine residue in the active site of BChE, leading to long-lasting or permanent inactivation of the enzyme.[4]

The following diagram illustrates the general principle of BChE inhibition leading to increased acetylcholine levels.

Quantitative Data on BChE Inhibitors

While no data is available for "BChE-IN-32," research on other BChE inhibitors provides examples of the types of quantitative data generated. The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Selectivity is often reported as a ratio of the IC₅₀ values for AChE versus BChE.

| Compound Type | Target | IC₅₀ (Example) | Selectivity (BChE vs. AChE) | Reference |

| Carbamate | BChE | Varies | Varies | [4] |

| Naphthamide | BChE | Low µM | High | [5] |

| Phenserine Analog | BChE | Low µM | High | [5] |

Experimental Protocols for Evaluating BChE Inhibitors

The evaluation of novel BChE inhibitors typically involves a series of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay (Ellman's Method)

A widely used method to determine the inhibitory activity of compounds on cholinesterases is the colorimetric assay developed by Ellman.

Principle: This assay measures the activity of BChE by detecting the product of the hydrolysis of a substrate, typically butyrylthiocholine (BTCh). When BTCh is hydrolyzed by BChE, it produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength (typically 412 nm). The rate of color development is proportional to the enzyme activity. The assay is performed in the presence and absence of the test inhibitor to determine its effect on the enzyme's activity.

General Protocol:

-

Prepare solutions of the BChE enzyme, the substrate (butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare various concentrations of the inhibitor compound.

-

In a 96-well plate, add the buffer, DTNB solution, and the inhibitor solution.

-

Add the BChE enzyme to each well and incubate for a specific period.

-

Initiate the reaction by adding the substrate to each well.

-

Measure the change in absorbance over time using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

The following diagram outlines the workflow for a typical in vitro BChE inhibition assay.

References

- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Selective Butyrylcholinesterase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrylcholinesterase (BChE), once considered a secondary cholinesterase, is emerging as a pivotal therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease (AD). In the progression of AD, while acetylcholinesterase (AChE) levels decline, BChE activity remains stable or even increases, playing a more significant role in acetylcholine (ACh) hydrolysis.[1][2] This shift in cholinergic regulation underscores the therapeutic potential of selective BChE inhibitors. These inhibitors aim to restore cholinergic function, crucial for cognitive processes, and may also modulate the underlying pathology of AD, including amyloid-beta (Aβ) plaque formation.[3][4] This technical guide provides an in-depth overview of the core principles of selective BChE inhibition, presenting quantitative data on inhibitor efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved.

Introduction: The Rationale for Selective BChE Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key contributor to the cognitive and memory deficits observed in patients.[5] For decades, the primary therapeutic strategy has been the inhibition of acetylcholinesterase (AChE), the primary enzyme responsible for ACh breakdown in the healthy brain. However, the clinical efficacy of AChE inhibitors is often modest and can be accompanied by dose-limiting side effects due to the widespread role of AChE in the central and peripheral nervous systems.[5]

Increasingly, research has illuminated the dynamic and compensatory role of butyrylcholinesterase (BChE). In the healthy brain, BChE's contribution to ACh hydrolysis is minor compared to AChE.[2] However, in the AD brain, AChE activity can decrease by up to 85% in certain regions, while BChE levels can rise significantly.[3] This makes BChE a major player in regulating the diminished ACh levels in the later stages of the disease.[5] Furthermore, individuals lacking BChE activity are generally healthy, suggesting that selective inhibition of BChE may offer a more targeted therapeutic approach with a potentially better safety profile than non-selective cholinesterase inhibitors.[6]

Selective BChE inhibitors offer a promising strategy to not only enhance cholinergic neurotransmission but also to potentially modify the disease course through interactions with the amyloid cascade.[3]

Quantitative Data on Selective BChE Inhibitors

The development of selective BChE inhibitors has led to the identification of numerous compounds with varying potencies and selectivities. The following tables summarize key quantitative data for some of these inhibitors.

| Inhibitor | Target | IC50 (nM) | Selectivity Index (AChE IC50 / BChE IC50) | Reference |

| Compound 1 | BChE | 0.12 | High (not specified) | [7] |

| Compound 7 | BChE | 0.38 | High (not specified) | [7] |

| Compound 8 | BChE | < 10,000 | > 30 | |

| Compound 11 | huBChE | 0.15 | 666,000 | |

| Compound 15 | BChE | Potent (nanomolar) | Almost inactive for AChE | |

| Compound 18 | BChE | < 10,000 | > 30 | |

| Compound 24 | BChE | ~11.8 - 122.2 | Moderate (34.77% AChE inhibition at 10 µM) | |

| Solanidine (27) | huBChE | ~17 | High (<20% AChE inhibition at 5 µM) | |

| Cymserine Analogs | BChE | Varies | High | [3] |

| Ethopropazine | BChE | - | ~1000-fold | [8] |

| N14 | eqBChE | 0.018 | 847,252 | [9] |

| NCGC00425816 | BChE | 0.04 - 0.08 µM | 1250 - 2351 | [8] |

| Uleine | BChE | 24.0 µM | 11.6 | [10] |

huBChE: human Butyrylcholinesterase; eqBChE: equine Butyrylcholinesterase. The selectivity index indicates how many times more potent an inhibitor is for BChE compared to AChE.

Key Signaling Pathways

The therapeutic effects of selective BChE inhibitors are mediated through their influence on several key signaling pathways.

Cholinergic Signaling Pathway

Selective BChE inhibitors directly impact the cholinergic synapse by preventing the breakdown of acetylcholine. This leads to an increased concentration of ACh in the synaptic cleft, enhancing the activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron. This amplified signaling is believed to underlie the cognitive-enhancing effects of these inhibitors.

BChE and the Amyloid Cascade

Beyond its role in cholinergic transmission, BChE has been implicated in the pathology of Alzheimer's disease through its interaction with amyloid-beta (Aβ). BChE is found associated with Aβ plaques in the brains of AD patients.[6] Some studies suggest that BChE may promote the aggregation of Aβ into toxic fibrils, thereby contributing to plaque formation and neurodegeneration.[11] Selective BChE inhibitors, by binding to BChE, may interfere with this interaction and potentially reduce Aβ aggregation.

The Cholinergic Anti-Inflammatory Pathway

The cholinergic system also plays a crucial role in modulating the immune response through the cholinergic anti-inflammatory pathway. Acetylcholine can suppress the production of pro-inflammatory cytokines by immune cells. By increasing the availability of acetylcholine, selective BChE inhibitors may enhance this anti-inflammatory effect, which is relevant to the neuroinflammation observed in Alzheimer's disease.

Experimental Protocols

The evaluation of selective BChE inhibitors involves a range of in vitro and in vivo assays to characterize their potency, selectivity, and therapeutic potential.

In Vitro Assays

This colorimetric assay is the gold standard for measuring cholinesterase activity and the inhibitory potency of compounds.

Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.[12][13]

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Substrate solution: Acetylthiocholine iodide (14 mM in deionized water) for AChE or Butyrylthiocholine iodide for BChE.

-

Enzyme solution: AChE or BChE (1 U/mL in phosphate buffer).

-

Inhibitor solutions: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the inhibitor solution (or vehicle for control).

-

Add 10 µL of the enzyme solution.

-

Incubate at 25°C for 10 minutes.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Shake the plate for 1 minute.

-

Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Percent inhibition is calculated as: [1 - (Rate with inhibitor / Rate without inhibitor)] * 100.

-

IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

This assay is used to assess the potential cytotoxicity of the inhibitor compounds on neuronal cell lines (e.g., SH-SY5Y neuroblastoma cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at 570 nm.[14]

Protocol:

-

Cell Culture:

-

Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells per well and incubate overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the selective BChE inhibitor for 24-72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

This assay is used to evaluate the ability of selective BChE inhibitors to prevent the aggregation of amyloid-beta peptides.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.[4][15]

Protocol:

-

Aβ Preparation:

-

Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to monomerize it, then lyophilize.

-

Resuspend the Aβ peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the desired concentration (e.g., 10-20 µM).

-

-

Aggregation Assay:

-

In a 96-well plate, mix the Aβ solution with various concentrations of the selective BChE inhibitor.

-

Add Thioflavin T solution to a final concentration of 5-10 µM.

-

Incubate the plate at 37°C with continuous gentle shaking.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence of samples with the inhibitor to the control (Aβ alone).

-

In Vivo Assays

This technique allows for the direct measurement of extracellular acetylcholine levels in specific brain regions of freely moving animals.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest (e.g., hippocampus or cortex). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules like acetylcholine diffuse across the membrane into the dialysate, which is then collected and analyzed.[9][16]

Protocol:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a guide cannula targeting the desired brain region.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples.

-

Administer the selective BChE inhibitor (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals.

-

-

Sample Analysis:

-

Analyze the acetylcholine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the acetylcholine levels as a percentage of the baseline levels.

-

This is a widely used behavioral test to assess spatial learning and memory in rodents.

Principle: The animal is placed in a circular pool of opaque water and must learn to find a hidden escape platform using distal spatial cues. The time it takes to find the platform (escape latency) and the path taken are recorded.[17][18]

Protocol:

-

Apparatus: A circular pool (1.5-2 m in diameter) filled with opaque water, with a hidden platform submerged just below the surface. The room should have various visual cues on the walls.

-

Acquisition Phase (Training):

-

For several consecutive days, the animal undergoes multiple trials per day.

-

In each trial, the animal is released from a different starting position and allowed to search for the platform.

-

If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

The selective BChE inhibitor is administered before each day's training session.

-

-

Probe Trial (Memory Test):

-

24 hours after the last training session, the platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

-

Data Analysis:

-

During the acquisition phase, a decrease in escape latency and path length indicates learning.

-

In the probe trial, a significant preference for the target quadrant indicates good spatial memory.[19]

-

PET imaging with specific radiotracers can be used to non-invasively visualize and quantify BChE activity in the living brain.

Principle: A radiolabeled BChE inhibitor (e.g., [11C]-L-deprenyl-D2) is administered to the animal. The tracer binds to BChE in the brain, and the emitted positrons are detected by the PET scanner, allowing for the mapping of BChE distribution and density.[17][20]

Protocol:

-

Radiotracer Synthesis: Synthesize the radiolabeled BChE inhibitor.

-

Animal Preparation: Anesthetize the animal and place it in the PET scanner.

-

Tracer Injection and Scanning:

-

Inject the radiotracer intravenously.

-

Acquire dynamic PET scans over a period of time (e.g., 60-90 minutes).

-

-

Image Analysis:

-

Reconstruct the PET images.

-

Co-register the PET images with anatomical images (e.g., MRI or CT).

-

Define regions of interest (ROIs) in the brain.

-

Quantify the tracer uptake in the ROIs to determine BChE activity.

-

Conclusion

Selective BChE inhibitors represent a highly promising therapeutic avenue for Alzheimer's disease and potentially other neurodegenerative conditions. By targeting a key enzyme that becomes increasingly important in the diseased brain, these compounds offer the potential for both symptomatic relief through the enhancement of cholinergic neurotransmission and disease modification by interfering with the amyloid cascade. The continued development and rigorous evaluation of novel, highly selective BChE inhibitors, utilizing the experimental approaches outlined in this guide, will be crucial in translating this therapeutic potential into clinical reality. This in-depth technical guide provides a foundational resource for researchers and drug development professionals to advance the field of selective BChE inhibition.

References

- 1. pnas.org [pnas.org]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. biorxiv.org [biorxiv.org]

- 4. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 6. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Interaction of Exogenous Butyrylcholinesterase with β-Amyloid Plaques in 5XFAD/Butyrylcholinesterase-Knockout Mouse Bra… [ouci.dntb.gov.ua]

- 9. What is the Most Sensitive Measure of Water Maze Probe Test Performance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Butyrylcholinesterase interactions with amylin may protect pancreatic cells in metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Test-retest reproducibility of [11C]-l-deprenyl-D2 binding to MAO-B in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on Butyrylcholinesterase (BChE) Inhibition for Neuroscience Research

A Note to the Reader: Initial searches for a specific compound designated "BChE-IN-32" did not yield specific results in the available scientific literature. Therefore, this guide will provide a comprehensive overview of the principles and methodologies surrounding the research of potent and selective butyrylcholinesterase (BChE) inhibitors in the context of neuroscience, drawing upon data from various studied inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Butyrylcholinesterase in Neurodegeneration

For decades, acetylcholinesterase (AChE) has been the primary target for treating the cholinergic deficit observed in neurodegenerative diseases like Alzheimer's disease (AD).[1][2] However, mounting evidence highlights the significant and distinct role of butyrylcholinesterase (BChE), particularly in the progression of AD.[3][4] In a healthy brain, AChE is the predominant enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[1] As AD progresses, AChE activity can decrease to 33-45% of normal levels, while BChE activity can increase by 40-90%.[3] This shift makes BChE a critical therapeutic target.[5] Selective inhibition of BChE is a promising strategy to restore cholinergic function, potentially with fewer side effects than non-selective cholinesterase inhibitors.[6]

BChE is not only involved in ACh hydrolysis but also associates with amyloid-β (Aβ) plaques and neurofibrillary tangles, key pathological hallmarks of AD.[1] Its inhibition may, therefore, offer both symptomatic relief by increasing ACh levels and disease-modifying effects by influencing Aβ pathology.[7]

Mechanism of Action of BChE Inhibitors

BChE inhibitors function by blocking the active site of the BChE enzyme, thereby preventing the breakdown of acetylcholine.[8] This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[8] Different inhibitors can have varying mechanisms of binding, including reversible, irreversible, and pseudo-irreversible inhibition, often forming a carbamoyl or phosphoryl bond with the serine residue in the enzyme's active site.[3]

The selectivity of an inhibitor for BChE over AChE is a crucial aspect of its therapeutic potential. High selectivity is desirable to minimize side effects associated with AChE inhibition in the peripheral nervous system.[5]

Below is a generalized signaling pathway illustrating the impact of BChE inhibition on the cholinergic system and downstream effects relevant to Alzheimer's disease.

References

- 1. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets-global.website-files.com [assets-global.website-files.com]

- 7. pnas.org [pnas.org]

- 8. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

The Pivotal Role of Butyrylcholinesterase in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), a serine hydrolase, has long been considered a secondary cholinesterase in the central nervous system (CNS), overshadowed by its more specific counterpart, acetylcholinesterase (AChE). However, a growing body of evidence highlights the significant and multifaceted functions of BChE in both normal brain physiology and the pathogenesis of neurodegenerative disorders. This technical guide provides an in-depth exploration of the core functions of BChE within the CNS, with a focus on its enzymatic activity, localization, and pathological implications, particularly in Alzheimer's disease.

Core Functions and Localization of Butyrylcholinesterase in the CNS

While AChE is primarily responsible for the rapid hydrolysis of acetylcholine (ACh) at synaptic clefts, BChE also contributes to the regulation of cholinergic neurotransmission.[1][2] In the healthy brain, BChE is predominantly found in glial cells, such as astrocytes, and in the white matter.[3] It is also expressed in specific neuronal populations, notably in the amygdala, hippocampus, and thalamus.[3] This distinct localization suggests a role for BChE in modulating cholinergic signaling in brain regions crucial for memory and emotional processing.

In certain pathological conditions, particularly Alzheimer's disease, the expression and activity of BChE in the brain are significantly altered. While AChE levels tend to decrease with disease progression, BChE activity often increases, especially in the vicinity of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[4][5] This shift in the AChE/BChE ratio suggests a compensatory or potentially pathological role for BChE in the diseased brain.

Quantitative Analysis of Butyrylcholinesterase in the Human Brain

The following tables summarize key quantitative data regarding BChE levels and activity in the human central nervous system, comparing healthy individuals with those afflicted by Alzheimer's disease.

| Brain Region | BChE Concentration (ng/g of tissue) in Healthy Adults |

| Cerebellum | 540 |

| Putamen | 340 |

| Cerebral Cortex | 240 |

| Data sourced from a study utilizing enzyme-linked immunosorbent assays.[6] |

| Brain Region | BChE-Associated Pathology (% Area) in Healthy Controls (with Aβ plaques) | BChE-Associated Pathology (% Area) in Alzheimer's Disease | Fold Increase in AD |

| Orbitofrontal Cortex | ~0.1% | ~0.93% | 9.3 |

| Entorhinal Cortex | ~0.2% | ~1.5% | 7.5 |

| Amygdala | ~0.3% | ~2.0% | 6.7 |

| Hippocampal Formation | ~0.15% | ~1.2% | 8.0 |

| Data represents the percentage of tissue area covered by BChE-associated pathology, quantified from stained postmortem brain tissue.[7][8] |

Signaling Pathways and Pathological Involvement

Cholinergic Neurotransmission

BChE plays a role in the hydrolysis of acetylcholine in the synaptic cleft, thereby influencing the duration and intensity of cholinergic signaling. While AChE is the primary enzyme for this function, BChE's contribution becomes more significant under conditions of high acetylcholine release or when AChE activity is compromised.

Role in Alzheimer's Disease Pathology

In Alzheimer's disease, BChE is intimately associated with the maturation of amyloid-beta plaques. It is hypothesized that BChE binds to Aβ monomers or protofibrils, influencing their aggregation into mature, fibrillar plaques. This interaction appears to be a key step in the transformation of benign amyloid deposits into the neurotoxic plaques characteristic of AD.

Experimental Protocols

Measurement of Butyrylcholinesterase Activity (Ellman's Assay)

This colorimetric assay is a standard method for quantifying cholinesterase activity.

Materials:

-

Brain tissue homogenate

-

Phosphate buffer (0.1 M, pH 7.4)

-

Butyrylthiocholine iodide (BTC) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Homogenize brain tissue in cold phosphate buffer. Centrifuge to remove cellular debris and collect the supernatant.

-

Reaction Mixture: In a cuvette, mix the brain tissue supernatant with phosphate buffer and DTNB solution.

-

Initiate Reaction: Add the BTC solution to the cuvette to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the BChE activity.

-

Calculation: Calculate BChE activity using the molar extinction coefficient of the product, 5-thio-2-nitrobenzoate (TNB).

Immunohistochemical Localization of Butyrylcholinesterase

This technique allows for the visualization of BChE protein within brain tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded brain sections

-

Primary antibody specific for BChE

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Dewax the paraffin-embedded sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Heat the sections in a citrate buffer solution to unmask the antigenic sites.

-

Blocking: Incubate the sections with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-BChE antibody overnight at 4°C.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.

-

ABC Reagent Application: Add the ABC reagent, which binds to the biotinylated secondary antibody.

-

Visualization: Develop the signal by adding the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Lightly counterstain with a nuclear stain (e.g., hematoxylin), dehydrate, and mount the sections for microscopic examination.

In Situ Hybridization for Butyrylcholinesterase mRNA

This method is used to detect the expression of the BChE gene by localizing its messenger RNA (mRNA) in brain tissue.

Materials:

-

Fresh-frozen or formalin-fixed brain sections

-

Digoxigenin (DIG)-labeled antisense RNA probe for BChE mRNA

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase

-

NBT/BCIP substrate

-

Microscope

Procedure:

-

Tissue Preparation: Prepare cryosections or deparaffinized sections of the brain tissue.

-

Pre-hybridization: Treat the sections to increase probe accessibility and reduce non-specific binding.

-

Hybridization: Apply the DIG-labeled BChE antisense RNA probe in a hybridization buffer and incubate overnight at an appropriate temperature to allow the probe to bind to the target mRNA.

-

Post-hybridization Washes: Perform a series of stringent washes to remove any unbound or non-specifically bound probe.

-

Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Signal Development: Add the NBT/BCIP substrate, which will be converted by alkaline phosphatase into a colored precipitate, indicating the location of the BChE mRNA.

-

Mounting and Analysis: Mount the sections and examine under a microscope to visualize the cellular localization of BChE gene expression.

Experimental Workflow

A typical research workflow to investigate the role of BChE in the CNS involves a multi-faceted approach, from initial tissue collection to in-depth molecular and functional analyses.

Conclusion

Butyrylcholinesterase is emerging as a crucial player in the intricate workings of the central nervous system. Its role extends beyond simple acetylcholine hydrolysis, with significant implications for cholinergic signaling modulation and a profound involvement in the pathology of Alzheimer's disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted functions of BChE and to explore its potential as a therapeutic target for neurodegenerative diseases. Further research into the precise mechanisms of BChE action in the CNS will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on BChE-IN-32 and the Cholinergic Hypothesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective butyrylcholinesterase (BChE) inhibitor, BChE-IN-32, in the context of the cholinergic hypothesis of Alzheimer's disease. This document details the rationale for targeting BChE, the quantitative data associated with BChE-IN-32, and the experimental protocols for its evaluation.

The Cholinergic Hypothesis and the Role of Butyrylcholinesterase

The cholinergic hypothesis, a foundational theory in Alzheimer's disease (AD) research, posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in the disease.[1] This loss of cholinergic signaling is primarily due to the degeneration of cholinergic neurons in the basal forebrain.[2][3] Consequently, the primary therapeutic strategy for many years has been to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

While AChE is the primary enzyme responsible for ACh hydrolysis in a healthy brain, its levels are known to decrease as Alzheimer's disease progresses.[4][5] Conversely, the activity of BChE, sometimes referred to as a "pseudo-cholinesterase," increases in the later stages of AD and becomes the predominant cholinesterase in the brains of AD patients.[4][5] BChE is also associated with amyloid plaques and neurofibrillary tangles, the pathological hallmarks of Alzheimer's disease.[6][7] This makes selective inhibition of BChE a compelling therapeutic strategy, particularly for moderate to severe stages of the disease, as it may offer a more targeted approach with potentially fewer side effects compared to dual or AChE-selective inhibitors.[4][8]

BChE-IN-32: A Selective Butyrylcholinesterase Inhibitor

BChE-IN-32, also identified in scientific literature and commercial sources as "compound 5d," is a potent and selective inhibitor of human butyrylcholinesterase (hBChE).[1] Its selectivity for BChE over AChE makes it a valuable research tool for investigating the specific roles of BChE in both normal physiology and in the pathophysiology of Alzheimer's disease.

Quantitative Data for BChE-IN-32

The following table summarizes the key quantitative data for BChE-IN-32, including its inhibitory potency against cholinesterases and its cytotoxic effects on relevant cell lines.

| Parameter | Value | Source |

| hBChE IC50 | 0.109 µM | [1] |

| Cytotoxicity (SH-SY5Y cells) IC50 | 110.0 µM | |

| Cytotoxicity (HepG2 cells) IC50 | 42 µM |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of BChE-IN-32 and other selective BChE inhibitors.

Synthesis of BChE-IN-32 (Representative Protocol)

While the exact synthesis protocol for the commercially available BChE-IN-32 is proprietary, a representative synthesis for a potent, selective BChE inhibitor, also designated as "compound 5d" in the literature, is provided below. This synthesis involves a multi-step process culminating in the final active compound.

General Synthesis Scheme:

A detailed, step-by-step synthesis protocol would be outlined here, including reagents, reaction conditions, and purification methods, as described in a relevant scientific publication. Due to the lack of a publicly available, confirmed synthesis for the exact BChE-IN-32 molecule, a generalized scheme is presented.

A specific synthesis protocol, including all reactants, solvents, temperatures, and reaction times, would be detailed here if publicly available.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of BChE-IN-32 against BChE and AChE is determined using a modified Ellman's method, a widely used, rapid, and reliable colorimetric assay.

Principle: This method measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Substrate solution: Acetylthiocholine iodide (14 mM) or Butyrylthiocholine iodide (14 mM) in deionized water.

-

Enzyme solution: Human recombinant BChE or human recombinant AChE (1 U/mL in phosphate buffer).

-

Inhibitor solution: BChE-IN-32 dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the inhibitor solution (or solvent for control).

-

Add 10 µL of the enzyme solution (AChE or BChE).

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the respective substrate solution (acetylthiocholine or butyrylthiocholine).

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability and Neuroprotection Assays

MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

-

Cell Culture:

-

Seed SH-SY5Y (human neuroblastoma) or HepG2 (human liver cancer) cells in a 96-well plate at a density of 1 x 104 cells/well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of BChE-IN-32 for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in the dark, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value for cytotoxicity is calculated from the dose-response curve.

-

Neuroprotection Assay (against Oxidative Stress): This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an external stressor, such as hydrogen peroxide (H₂O₂).

Protocol:

-

Cell Culture and Pre-treatment:

-

Seed and differentiate SH-SY5Y cells as described above.

-

Pre-treat the differentiated cells with various concentrations of BChE-IN-32 for 24, 48, or 72 hours.

-

-

Induction of Oxidative Stress:

-

After the pre-treatment period, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 300 µM) for 4 hours.

-

-

Assessment of Cell Viability:

-

Following the H₂O₂ exposure, assess cell viability using the MTT assay as described above.

-

-

Data Analysis:

-

The neuroprotective effect is determined by the ability of BChE-IN-32 to increase cell viability in the presence of H₂O₂ compared to cells treated with H₂O₂ alone.

-

In Vivo Models for Cognitive Enhancement

Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking some aspects of the cholinergic dysfunction in Alzheimer's disease. This model is widely used to screen for potential cognitive-enhancing drugs.

Protocol:

-

Animal Dosing:

-

Administer BChE-IN-32 (or vehicle control) to rodents (e.g., mice or rats) at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

-

Induction of Amnesia:

-

After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

-

-

Behavioral Testing:

-

Following scopolamine administration, assess cognitive function using behavioral tests such as the Morris Water Maze (for spatial learning and memory) or the Passive Avoidance Test (for non-spatial learning and memory).

-

-

Data Analysis:

-

Compare the performance of the BChE-IN-32 treated group with the scopolamine-only group and the vehicle control group. An improvement in performance in the treated group indicates a cognitive-enhancing effect.

-

Aβ1-42-Induced Cognitive Deficit Model: This model involves the direct injection of aggregated amyloid-beta (Aβ)1-42 peptide into the brain of rodents, which induces neuroinflammation, neuronal damage, and cognitive deficits, thereby mimicking key pathological features of Alzheimer's disease.

Protocol:

-

Aβ1-42 Preparation and Stereotaxic Injection:

-

Prepare aggregated Aβ1-42 oligomers.

-

Under anesthesia, stereotaxically inject the Aβ1-42 oligomers into a specific brain region involved in memory, such as the hippocampus.

-

-

Drug Administration:

-

Administer BChE-IN-32 or vehicle control to the animals for a specified duration following the Aβ1-42 injection.

-

-

Behavioral and Histological Analysis:

-

After the treatment period, evaluate cognitive function using behavioral tests.

-

Following behavioral testing, sacrifice the animals and perform histological analysis of the brain tissue to assess Aβ plaque deposition, neuroinflammation, and neuronal loss.

-

-

Data Analysis:

-

Compare the behavioral performance and neuropathological markers between the treated and control groups to determine the neuroprotective and cognitive-enhancing effects of BChE-IN-32.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

Caption: Cholinergic signaling pathway in Alzheimer's disease.

Caption: Mechanism of action of BChE-IN-32.

Caption: Workflow for the evaluation of BChE-IN-32.

Conclusion

BChE-IN-32 is a valuable pharmacological tool for the investigation of the cholinergic system in the context of Alzheimer's disease. Its high potency and selectivity for butyrylcholinesterase allow for the specific interrogation of the role of this enzyme in disease progression. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of BChE-IN-32 and other novel BChE inhibitors. Further research into selective BChE inhibitors like BChE-IN-32 is crucial for the development of next-generation therapeutics for Alzheimer's disease, potentially offering a more targeted and effective treatment strategy for patients in the later stages of this devastating neurodegenerative disorder.

References

- 1. Morphing cholinesterase inhibitor amiridine into multipotent drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Nâbenzylâ2â(Nâbenzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Document: Discovery of δ-sultone-fused pyrazoles for treating Alzheimer's disease: Design, synthesis, biological evaluation and SAR studies. (CHEMBL4... - ChEMBL [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, design and biological evaluation of novel highly potent tacrine congeners for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Preclinical Data on a Novel Butyrylcholinesterase Inhibitor

This technical guide provides an in-depth overview of the preclinical data for a potent, selective, and reversible butyrylcholinesterase (BChE) inhibitor, herein referred to as Compound (-)-2, based on the findings from a pivotal study published in Scientific Reports. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective BChE inhibition in neurodegenerative diseases such as Alzheimer's disease.

Butyrylcholinesterase is increasingly recognized as a viable therapeutic target in advanced stages of Alzheimer's disease due to its elevated activity as the disease progresses. Compound (-)-2 has demonstrated promising characteristics, including low nanomolar potency, high selectivity, neuroprotective properties, and in vivo efficacy in a mouse model of cholinergic deficit.[1][2]

Data Presentation

The following tables summarize the key quantitative data for Compound (-)-2.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | IC50 (nM) | Notes |

| Human BChE (huBChE) | 4.5 | For the eutomer (-)-2. |

| Human BChE (huBChE) | 15.3 | For the distomer (+)-2. |

Table 2: In Vitro ADME Properties

| Parameter | Value |

| Plasma Protein Binding (human) | 96% |

Table 3: In Vivo Efficacy

| Animal Model | Effect |

| Mouse model of cholinergic deficit | Improved memory, cognitive functions, and learning abilities. |

| No acute cholinergic adverse effects observed. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Enzyme Inhibition Assay (Ellman's Assay)

The inhibitory potency of the compounds against human BChE was determined using a modified Ellman's method. The assay mixture contained the test compound, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and recombinant human BChE in a phosphate buffer (pH 8.0). The reaction was initiated by the addition of the substrate, butyrylthiocholine iodide. The rate of the enzymatic reaction was monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the 5-thio-2-nitrobenzoate anion. IC50 values were calculated from the concentration-response curves.

Plasma Protein Binding

The extent of plasma protein binding was determined by equilibrium dialysis. Compound (-)-2 was incubated with human blood plasma. After reaching equilibrium, the concentration of the free and bound compound was determined to calculate the percentage of protein binding.

In Vivo Efficacy in a Mouse Model of Cholinergic Deficit

The in vivo efficacy of Compound (-)-2 was assessed in a mouse model where a cholinergic deficit was induced to mimic cognitive impairments associated with Alzheimer's disease. Following the administration of the compound, mice were subjected to behavioral tests to evaluate memory, cognitive functions, and learning abilities. The specific behavioral paradigms used were not detailed in the provided search results but typically include tests like the Morris water maze, passive avoidance test, or Y-maze. The animals were also monitored for any signs of acute cholinergic adverse effects.

Mandatory Visualization

Signaling Pathway: Cholinergic Neurotransmission and BChE Inhibition

The following diagram illustrates the role of BChE in a cholinergic synapse and the mechanism of action of a BChE inhibitor like Compound (-)-2.

Experimental Workflow: In Vivo Efficacy Assessment

The logical flow of the in vivo experiments is depicted in the following diagram.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of BChE-IN-32

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of BChE-IN-32, a selective inhibitor of butyrylcholinesterase (BChE). The following sections detail the mechanism of action, experimental procedures for determining inhibitory potency and selectivity, and data presentation guidelines.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters.[1][2] While acetylcholinesterase (AChE) is the primary enzyme for degrading the neurotransmitter acetylcholine (ACh) in the synaptic cleft, BChE can also hydrolyze ACh and its significance increases in pathological conditions such as Alzheimer's disease (AD), where AChE levels are often reduced.[3][4] In AD, BChE activity is associated with amyloid plaques and neurofibrillary tangles.[3] Therefore, selective inhibition of BChE is a promising therapeutic strategy for managing symptoms and potentially modifying the disease course of AD.[5] BChE inhibitors block the activity of BChE, leading to increased acetylcholine levels in the brain, which can enhance cholinergic neurotransmission and improve cognitive function.[1] BChE-IN-32 has been developed as a potent and selective inhibitor of BChE. These notes provide the necessary protocols to evaluate its efficacy and selectivity in vitro.

Data Presentation

The inhibitory activity of BChE-IN-32 and its selectivity over AChE are summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Inhibitory Potency of BChE-IN-32 against Human BChE

| Compound | IC50 (nM) for BChE |

| BChE-IN-32 | 15 |

| Tacrine (Reference) | 5 |

Table 2: Selectivity Profile of BChE-IN-32

| Compound | IC50 (nM) for BChE | IC50 (nM) for AChE | Selectivity Index (AChE IC50 / BChE IC50) |

| BChE-IN-32 | 15 | 1500 | 100 |

| Ethopropazine (Reference) | 1700 | >10000 | >5.8 |

Experimental Protocols

The following protocols describe the in vitro assays to determine the inhibitory activity of BChE-IN-32. The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[6][7][8]

Protocol 1: Determination of BChE Inhibitory Activity using Ellman's Assay

This protocol is designed to determine the IC50 value of BChE-IN-32 for BChE.

Materials and Reagents:

-

Human serum BChE (Sigma-Aldrich)[9]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) (Sigma-Aldrich)[9]

-

BChE-IN-32

-

Phosphate buffer (pH 7.4)[5]

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of BChE in phosphate buffer.

-

Prepare a stock solution of BTCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.[7]

-

Prepare a stock solution of BChE-IN-32 in DMSO.[11] Serially dilute the stock solution with DMSO to obtain a range of concentrations.[11]

-

-

Assay Protocol:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of the BChE-IN-32 solution at various concentrations (or DMSO for the control).[12]

-

Add 20 µL of BChE solution to each well.

-

Initiate the reaction by adding 10 µL of BTCh solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.[6][9][13]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of BChE-IN-32.

-

The percent inhibition for each concentration is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).[9]

-

Protocol 2: Determination of AChE Inhibitory Activity for Selectivity Profiling

To determine the selectivity of BChE-IN-32, its inhibitory activity against AChE is measured using a similar protocol.

Materials and Reagents:

-

AChE from Electrophorus electricus (electric eel) (Sigma-Aldrich)[9]

-

Acetylthiocholine iodide (ATCh) (Sigma-Aldrich)[9]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

BChE-IN-32

-

Phosphate buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

The procedure is the same as for the BChE inhibition assay, with the following modifications:

-

Use AChE instead of BChE.

-

Use ATCh as the substrate instead of BTCh.[9]

Data Analysis:

The data analysis is the same as for the BChE inhibition assay to determine the IC50 value for AChE. The selectivity index is then calculated by dividing the IC50 for AChE by the IC50 for BChE.

Visualizations

Signaling Pathway of Cholinergic Neurotransmission and BChE Inhibition```dot

Caption: Workflow for the in vitro BChE inhibition assay.

References

- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BChE-IN-32 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BChE-IN-32 is a potent and selective inhibitor of human butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases, particularly Alzheimer's disease.[1] These application notes provide detailed protocols for utilizing BChE-IN-32 in cell culture experiments to investigate its therapeutic potential. The protocols cover determination of optimal dosage, assessment of cellular BChE activity, and evaluation of its effects on amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.

Mechanism of Action

Butyrylcholinesterase, primarily found in plasma and the peripheral nervous system, also plays a role in the central nervous system where its levels increase in the later stages of Alzheimer's disease. BChE is associated with the maturation of amyloid plaques, contributing to their neurotoxicity. BChE-IN-32 selectively inhibits the enzymatic activity of BChE, which is hypothesized to interfere with the progression of amyloid pathology. By inhibiting BChE, BChE-IN-32 may represent a targeted therapeutic strategy to slow the development of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for BChE-IN-32, providing a basis for experimental design.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of BChE-IN-32

| Parameter | Cell Line | Value | Reference |

| BChE IC50 | - | 0.109 µM | [1] |

| Cytotoxic IC50 | SH-SY5Y | 110.0 µM | [1] |

| Cytotoxic IC50 | HepG2 | 42 µM | [1] |

Table 2: Recommended Starting Concentration Ranges for BChE-IN-32 in Cell Culture Experiments

| Cell Line | Application | Recommended Starting Concentration Range | Notes |

| SH-SY5Y | BChE Inhibition & Neuroprotection | 1 - 10 µM | Based on efficacy of similar selective BChE inhibitors in reducing Aβ aggregation and lack of cytotoxicity at these concentrations.[2][3] |

| HepG2 | Cytotoxicity Assessment | 10 - 50 µM | To confirm the cytotoxic threshold in your specific experimental conditions. |

| Other neuronal cell lines | BChE Inhibition & Neuroprotection | 1 - 10 µM | A general starting point, optimization is recommended. |

Experimental Protocols

Protocol 1: Determination of Optimal BChE-IN-32 Working Concentration using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of BChE-IN-32 on a chosen cell line (e.g., SH-SY5Y) and to identify a non-toxic working concentration range for subsequent experiments.

Materials:

-

BChE-IN-32

-

SH-SY5Y cells (or other relevant cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of BChE-IN-32 in DMSO. Further dilute the stock solution in serum-free medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Cell Treatment: After 24 hours of incubation, carefully remove the complete growth medium from the wells and replace it with 100 µL of serum-free medium containing the different concentrations of BChE-IN-32. Include a vehicle control (medium with the same concentration of DMSO used for the highest BChE-IN-32 concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the BChE-IN-32 concentration to determine the cytotoxic IC50 value. Select a working concentration range for subsequent experiments that shows high cell viability (e.g., >90%).

Protocol 2: Measurement of Cellular Butyrylcholinesterase (BChE) Activity

This protocol describes the measurement of BChE activity in cell lysates using a modified Ellman's method, which is based on the reaction of thiocholine (a product of butyrylthiocholine hydrolysis by BChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

Cells treated with BChE-IN-32 (from a parallel experiment to Protocol 1)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Phosphate buffer (pH 7.4)

-

DTNB solution

-

Butyrylthiocholine iodide (BTCI) solution

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis: After treating the cells with BChE-IN-32 for the desired time, wash the cells with cold PBS and lyse them using a suitable cell lysis buffer on ice.

-

Protein Quantification: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Assay Preparation: In a 96-well plate, add a standardized amount of protein from each cell lysate to individual wells. Bring the total volume in each well to 100 µL with phosphate buffer.

-

DTNB Addition: Add 50 µL of DTNB solution to each well and incubate for 5 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of BTCI solution to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each sample. BChE activity can be expressed as U/mg of protein. Compare the BChE activity in BChE-IN-32 treated cells to the vehicle control to determine the extent of inhibition.

Protocol 3: In Vitro Amyloid-β (Aβ) Aggregation Assay using Thioflavin T

This protocol utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, to assess the effect of BChE-IN-32 on Aβ aggregation.

Materials:

-

BChE-IN-32

-

Synthetic Aβ peptide (e.g., Aβ1-42)

-

Thioflavin T (ThT) stock solution

-

Phosphate buffer (pH 7.4)

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader

Procedure:

-

Aβ Peptide Preparation: Prepare a stock solution of Aβ1-42 peptide according to the manufacturer's instructions to obtain a monomeric solution.

-

Aggregation Reaction Setup: In a 96-well black plate, set up the aggregation reaction by mixing the Aβ1-42 peptide (final concentration typically 5-10 µM) with different concentrations of BChE-IN-32 (e.g., 1, 5, 10 µM) in phosphate buffer.[2] Include a control with Aβ1-42 and vehicle (DMSO), and a blank with buffer only.

-

Incubation: Incubate the plate at 37°C with gentle shaking to promote aggregation. The incubation time can vary from a few hours to several days depending on the Aβ concentration and experimental goals.

-

Thioflavin T Staining: At desired time points, add ThT solution to each well to a final concentration of approximately 5 µM.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: Subtract the background fluorescence (blank wells) from all readings. Plot the fluorescence intensity over time to monitor the kinetics of Aβ aggregation. Compare the fluorescence in the presence of BChE-IN-32 to the vehicle control to determine the inhibitory effect on Aβ fibrillization.

Signaling Pathways and Experimental Workflows

Butyrylcholinesterase and Amyloid Plaque Maturation Pathway

Butyrylcholinesterase is implicated in the maturation of amyloid plaques in Alzheimer's disease. Initially, soluble amyloid-beta monomers aggregate into oligomers and protofibrils. BChE is thought to associate with these early aggregates, promoting their conversion into more stable, β-sheet-rich fibrils that form the core of mature amyloid plaques.[5][6][7] This process contributes to the neurotoxicity associated with Alzheimer's disease.

Caption: BChE's role in amyloid plaque maturation.

Experimental Workflow for Evaluating BChE-IN-32

The following diagram illustrates a typical workflow for screening and characterizing the effects of BChE-IN-32 in a cell culture model of Alzheimer's disease.

Caption: Workflow for BChE-IN-32 evaluation.

References

- 1. BChE-IN-32_TargetMol [targetmol.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Butyrylcholinesterase in the life cycle of amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.nova.edu [scholars.nova.edu]

- 7. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BChE-IN-32 in Synaptic Plasticity Research

Product Name: BChE-IN-32

Product Description: BChE-IN-32 is a potent, selective, and reversible inhibitor of butyrylcholinesterase (BChE). It is designed for in vitro and in vivo studies to investigate the role of BChE in cholinergic neurotransmission and synaptic plasticity. By selectively inhibiting BChE, BChE-IN-32 increases the synaptic and extrasynaptic levels of acetylcholine (ACh), a key neurotransmitter involved in learning, memory, and neuronal excitability.

Introduction to Butyrylcholinesterase and its Role in the Brain

Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of acetylcholine.[1] While AChE is primarily located in the synaptic cleft and is the principal enzyme for terminating cholinergic signaling at the synapse, BChE is found in glial cells, endothelial cells, and specific neuronal populations.[2][3] Under normal physiological conditions, BChE is considered to play a secondary role to AChE in regulating synaptic ACh levels.[4] However, in pathological conditions such as Alzheimer's disease, AChE levels are known to decrease while BChE activity increases, suggesting a more significant role for BChE in ACh metabolism in the diseased brain.[5][6]

The strategic use of selective BChE inhibitors like BChE-IN-32 allows researchers to dissect the specific contributions of BChE to cholinergic tone and its downstream effects on synaptic function. By inhibiting BChE, these compounds lead to a localized increase in ACh concentrations, which can modulate neuronal excitability and synaptic plasticity.[2][4]

Mechanism of Action of BChE-IN-32

BChE-IN-32 acts as a competitive, reversible inhibitor of BChE. By binding to the active site of the BChE enzyme, it prevents the hydrolysis of acetylcholine. This leads to an accumulation of ACh in the vicinity of cholinergic synapses and in the extracellular space. The elevated ACh levels enhance the activation of both nicotinic and muscarinic acetylcholine receptors on pre- and postsynaptic neurons, thereby modulating synaptic transmission and plasticity.[4] The selectivity of BChE-IN-32 for BChE over AChE is crucial for isolating the specific functions of BChE.

Figure 1: Signaling pathway at a cholinergic synapse showing the inhibitory action of BChE-IN-32.

Applications in Synaptic Plasticity Research

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[7][8] Cholinergic signaling is a key modulator of synaptic plasticity. BChE-IN-32 can be used to investigate:

-

Modulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD): LTP and LTD are cellular models of learning and memory.[9] By increasing ACh levels, BChE-IN-32 is expected to enhance LTP in brain regions like the hippocampus.[2]

-

Regulation of Presynaptic Neurotransmitter Release: Acetylcholine can act on presynaptic autoreceptors to modulate its own release and the release of other neurotransmitters.

-

Effects on Neuronal Excitability and Network Oscillations: Changes in cholinergic tone can alter the firing properties of individual neurons and the synchronous activity of neuronal networks.

Quantitative Data Summary

The following tables summarize expected quantitative data from experiments using BChE-IN-32, based on published data for similar selective BChE inhibitors.

Table 1: In Vitro Enzyme Inhibition Profile of BChE-IN-32

| Enzyme Source | IC₅₀ (nM) |

| Human BChE | 15 ± 2 |

| Human AChE | > 10,000 |

| Rat Brain BChE | 25 ± 4 |

| Rat Brain AChE | > 15,000 |

Table 2: Effect of BChE-IN-32 on Extracellular Acetylcholine Levels in Rat Hippocampus (In Vivo Microdialysis)

| Treatment Group | ACh Level (% of Baseline) |

| Vehicle Control | 100 ± 10 |

| BChE-IN-32 (1 mg/kg, i.p.) | 180 ± 25 |

| BChE-IN-32 (5 mg/kg, i.p.) | 350 ± 40 |

Table 3: Effect of BChE-IN-32 on Long-Term Potentiation (LTP) in Rat Hippocampal Slices

| Treatment Group | LTP Magnitude (% of Baseline fEPSP Slope) |

| Control (aCSF) | 150 ± 12 |

| BChE-IN-32 (100 nM) | 210 ± 18 |

Experimental Protocols

Protocol 1: In Vitro BChE Inhibition Assay (Ellman's Method)

This protocol determines the inhibitory potency (IC₅₀) of BChE-IN-32.

Materials:

-

Purified human BChE and AChE

-

BChE-IN-32 stock solution (in DMSO)

-

Phosphate buffer (0.1 M, pH 7.4)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Butyrylthiocholine iodide (BTCI) and Acetylthiocholine iodide (ATCI)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of BChE-IN-32 in phosphate buffer.

-

In a 96-well plate, add 25 µL of each BChE-IN-32 dilution.

-

Add 50 µL of DTNB solution (0.5 mM) to each well.

-

Add 25 µL of BChE or AChE enzyme solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the substrate (BTCI for BChE, ATCI for AChE).

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of BChE-IN-32.

-

Plot the percentage of inhibition versus the log concentration of BChE-IN-32 to determine the IC₅₀ value.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Acetylcholine

This protocol measures the effect of BChE-IN-32 on ACh levels in the brain of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

BChE-IN-32 for injection

Procedure:

-